4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
CAS No.: 2763760-33-2
Cat. No.: VC12002505
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763760-33-2 |
|---|---|
| Molecular Formula | C14H19NO3S |
| Molecular Weight | 281.37 g/mol |
| IUPAC Name | 4-ethoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
| Standard InChI | InChI=1S/C14H19NO3S/c1-3-18-14-8-12(9-14)15(10-14)19(16,17)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3 |
| Standard InChI Key | XQKNCUIXMAGIDB-UHFFFAOYSA-N |
| SMILES | CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclo[2.1.1]hexane system, a bridged bicyclic structure with two fused rings (one four-membered and one three-membered). Key substituents include:
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Ethoxy group (-OCH2CH3) at position 4, enhancing hydrophobicity and steric bulk.
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4-Methylbenzenesulfonyl (tosyl) group at position 2, contributing to electron-withdrawing effects and potential hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H19NO3S | |
| Molecular Weight | 281.37 g/mol | |
| CAS Number | 2763760-33-2 | |
| Purity | ≥95% (typical commercial grade) | |
| Solubility | Limited in water; soluble in DMSO, DMF |
Spectroscopic Characterization
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NMR: The bicyclic core shows distinct proton environments, with bridgehead hydrogens resonating at δ 3.2–4.1 ppm (1H-NMR). The tosyl group’s aromatic protons appear as a doublet near δ 7.8 ppm .
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IR: Strong absorption bands at 1350 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonyl group .
Conformational Rigidity
The bicyclo[2.1.1]hexane system imposes significant conformational constraints, reducing entropy penalties upon binding to biological targets. Computational studies suggest a strain energy of ~25 kcal/mol, comparable to norbornane derivatives .
Synthetic Methodologies
Multi-Step Synthesis
The primary route involves:
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Bicyclic Core Construction: Photochemical [2+2] cycloaddition of 1,3-dienes with aziridines yields the 2-azabicyclo[2.1.1]hexane scaffold .
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Functionalization:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclic Core | hv, CH2Cl2, 0°C, 12h | 45% |
| Ethoxylation | NaOEt, EtOH, reflux, 6h | 68% |
| Sulfonylation | TsCl, Et3N, DCM, rt, 24h | 82% |
Challenges and Optimizations
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Regioselectivity: Competing reactions at bridgehead positions require careful control of stoichiometry .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .
Applications in Medicinal Chemistry
Case Studies
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Serotonin Receptor Modulators: Replacement of piperidine with this scaffold in a 5-HT4 agonist reduced hepatic clearance by 40% due to blocked oxidative metabolism .
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Kinase Inhibitors: In β-tryptase inhibitors, the bicyclic core improved binding affinity (Ki = 2.1 nM vs. 8.7 nM for piperidine analog) by enforcing optimal ligand geometry .
Table 3: Pharmacokinetic Comparison
| Parameter | Piperidine Analog | Bicyclic Analog |
|---|---|---|
| Microsomal Stability (t1/2) | 12 min | 48 min |
| LogP | 1.9 | 2.4 |
| Solubility (μg/mL) | 35 | 18 |
Comparative Analysis with Related Scaffolds
vs. 2-Azabicyclo[2.2.0]hexanes
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Rigidity: The [2.1.1] system has higher strain energy (~25 kcal/mol vs. ~18 kcal/mol), enhancing preorganization for target binding .
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Synthetic Accessibility: [2.1.1] analogs require fewer steps (3 vs. 5 steps) due to efficient photochemical cycloadditions .
vs. Tropane Derivatives
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Metabolic Resistance: The tosyl group in 4-ethoxy-2-(tosyl)-2-azabicyclo[2.1.1]hexane reduces CYP450-mediated oxidation compared to tropane’s N-methyl group .
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Solubility: Lower aqueous solubility (18 μg/mL vs. 42 μg/mL) limits parenteral applications but improves blood-brain barrier penetration .
Future Directions
Functionalization Strategies
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C-H Activation: Late-stage diversification at bridgehead positions using Pd-catalyzed couplings .
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Sulfonyl Group Replacement: Exploring triflyl or mesyl groups to modulate electronic properties .
Targeted Therapeutic Areas
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